4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
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Overview
Description
4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound that features a chromenone core, a methoxyphenyl group, and a benzyloxycarbonyl-protected amino pentanoate side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves multiple steps, including the formation of the chromenone core, the introduction of the methoxyphenyl group, and the attachment of the benzyloxycarbonyl-protected amino pentanoate side chain. Common synthetic routes may involve:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Benzyloxycarbonyl-Protected Amino Pentanoate: This can be accomplished through peptide coupling reactions using carbodiimide-based reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone core may yield quinone derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core and methoxyphenyl group may play key roles in these interactions, while the benzyloxycarbonyl-protected amino pentanoate side chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(Benzyloxy)phenol
Uniqueness
4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is unique due to its combination of a chromenone core, methoxyphenyl group, and benzyloxycarbonyl-protected amino pentanoate side chain
Properties
Molecular Formula |
C29H27NO7 |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C29H27NO7/c1-3-7-25(30-29(33)35-18-19-8-5-4-6-9-19)28(32)36-22-14-15-23-24(17-27(31)37-26(23)16-22)20-10-12-21(34-2)13-11-20/h4-6,8-17,25H,3,7,18H2,1-2H3,(H,30,33) |
InChI Key |
BHJNQXPLKADFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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